Carsatrin Succinate Carsatrin Succinate
Brand Name: Vulcanchem
CAS No.: 132199-13-4
VCID: VC1705402
InChI: InChI=1S/C25H26F2N6OS.C4H6O4/c26-19-5-1-17(2-6-19)23(18-3-7-20(27)8-4-18)33-11-9-32(10-12-33)13-21(34)14-35-25-22-24(29-15-28-22)30-16-31-25;5-3(6)1-2-4(7)8/h1-8,15-16,21,23,34H,9-14H2,(H,28,29,30,31);1-2H2,(H,5,6)(H,7,8)
SMILES: C1CN(CCN1CC(CSC2=NC=NC3=C2NC=N3)O)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F.C(CC(=O)O)C(=O)O
Molecular Formula: C29H32F2N6O5S
Molecular Weight: 614.7 g/mol

Carsatrin Succinate

CAS No.: 132199-13-4

Cat. No.: VC1705402

Molecular Formula: C29H32F2N6O5S

Molecular Weight: 614.7 g/mol

* For research use only. Not for human or veterinary use.

Carsatrin Succinate - 132199-13-4

Specification

CAS No. 132199-13-4
Molecular Formula C29H32F2N6O5S
Molecular Weight 614.7 g/mol
IUPAC Name 1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-2-ol;butanedioic acid
Standard InChI InChI=1S/C25H26F2N6OS.C4H6O4/c26-19-5-1-17(2-6-19)23(18-3-7-20(27)8-4-18)33-11-9-32(10-12-33)13-21(34)14-35-25-22-24(29-15-28-22)30-16-31-25;5-3(6)1-2-4(7)8/h1-8,15-16,21,23,34H,9-14H2,(H,28,29,30,31);1-2H2,(H,5,6)(H,7,8)
Standard InChI Key HITUQCDKZKCYIZ-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(CSC2=NC=NC3=C2NC=N3)O)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F.C(CC(=O)O)C(=O)O
Canonical SMILES C1CN(CCN1CC(CSC2=NC=NC3=C2NC=N3)O)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F.C(CC(=O)O)C(=O)O

Introduction

Chemical Properties and Structure

Carsatrin Succinate possesses specific chemical characteristics that contribute to its pharmacological activity and stability. The compound's properties are summarized in the following table:

PropertyDescription
Chemical FormulaC29H32F2N6O5S
Molecular Weight614.67 g/mol
CAS Number132199-13-4
Chemical ClassPurinylpiperazine derivative
Physical FormSalt form (succinate)

The molecular structure of Carsatrin Succinate features a purine core with a piperazine moiety, along with fluorine atoms that likely contribute to its binding characteristics and metabolic stability . The succinate component forms the salt, which influences the compound's solubility and pharmacokinetic properties . The complex structure of this molecule allows for specific interactions with cardiac ion channels, contributing to its unique mechanism of action.

Mechanism of Action

Carsatrin Succinate exhibits a distinctive mechanism of action that differentiates it from other antiarrhythmic agents. Its primary effects appear to be mediated through specific interactions with ion channels in cardiac tissue.

Ion Channel Interactions

While many antiarrhythmic agents act by blocking membrane sodium, potassium, and calcium channels , Carsatrin's mechanism appears to be more selective. Research has shown that Carsatrin increases twitch tension and prolongs the action potential duration of ventricular muscle without affecting the Na+, K+-ATPase, adenylyl cyclase, phosphodiesterase isozymes, or cardiac myofilaments .

Pharmacological Effects

The pharmacological profile of Carsatrin Succinate encompasses several effects on cardiac function, primarily related to contractility and electrical activity.

Positive Inotropic Effects

Carsatrin Succinate functions as a positive inotropic agent, increasing the force of cardiac muscle contractions . This effect manifests as increased twitch tension in ventricular muscle, potentially improving cardiac output in conditions characterized by reduced contractility.

Clinical Applications

Based on its pharmacological profile, Carsatrin Succinate has potential applications in various cardiovascular conditions.

Antiarrhythmic Applications

As an antiarrhythmic agent, Carsatrin Succinate may be beneficial in treating various cardiac arrhythmias. Contextually, antiarrhythmic medications are classified using the Vaughan Williams system, which groups them into 4 primary classes based on their mechanisms . While specific clinical trial data for Carsatrin Succinate is limited in the provided sources, its mechanism suggests potential efficacy against arrhythmias resulting from reentry, which form the largest group of clinically significant arrhythmias .

Cardiotonic Applications

As a positive inotropic agent, Carsatrin Succinate may have applications in conditions characterized by reduced cardiac contractility, such as heart failure. By increasing the force of cardiac contractions without affecting the Na+, K+-ATPase or adrenergic pathways, it potentially offers a novel approach to improving cardiac output .

Pharmacokinetics and Formulation

While detailed pharmacokinetic data specific to Carsatrin Succinate is limited in the provided sources, general principles regarding pharmaceutical salts can provide some insights.

Salt Form Advantages

The succinate salt form of Carsatrin likely influences its pharmacokinetic properties. Pharmaceutical salts can affect solubility, dissolution rate, stability, and bioavailability of the parent compound . The selection of succinate as the counterion suggests potential benefits in these areas.

Comparison with Other Antiarrhythmic Agents

Carsatrin Succinate's profile can be contextualized by comparing it with established antiarrhythmic mechanisms.

Differential Mechanism

Most traditional antiarrhythmic agents act by blocking specific ion channels. Class I agents (like lidocaine) block sodium channels and slow conduction . Class III agents prolong action potential duration, typically by blocking potassium channels . Class IV agents block calcium channels .

Carsatrin Succinate appears to have a unique mechanism that includes prolonging action potential duration (like Class III agents) but through a mechanism likely involving sodium channel modulation rather than direct blockade . This is evidenced by the tetrodotoxin sensitivity of its effects.

Research Findings and Development Status

Research on Carsatrin Succinate has revealed several findings regarding its pharmacological profile and potential applications.

Experimental Evidence

Key experimental findings that have characterized Carsatrin Succinate include:

  • Demonstration of positive inotropic effects in ventricular muscle preparations

  • Confirmation of action potential prolongation effects

  • Elucidation of tetrodotoxin sensitivity, suggesting sodium channel involvement

  • Verification of independence from adrenergic pathways through testing with various antagonists

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